N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(o-tolyloxy)acetamide
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Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C18H23NO3S and its molecular weight is 333.45. The purity is usually 95%.
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Scientific Research Applications
1. Chemoselective Acetylation
N-(2-Hydroxyphenyl)acetamide, a related compound, serves as an intermediate in the synthesis of antimalarial drugs. Chemoselective monoacetylation of aminophenol to form this compound involves various acyl donors and catalysts, emphasizing the compound's significance in synthetic pathways for pharmaceuticals (Magadum & Yadav, 2018).
2. Silylation and Heterocyclic Formation
Interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines, demonstrating its utility in generating diverse heterocyclic compounds with potential pharmaceutical applications (Lazareva et al., 2017).
3. Electrochemical Oxidation Studies
Electrochemical studies of acetaminophen, a related compound, show its different reaction types based on solution pH. These studies are crucial for understanding the chemical behavior and potential applications of such compounds in electrochemical sensors and analytical chemistry (Nematollahi et al., 2009).
4. Antioxidant and Radical Scavenging Properties
The phenolic compounds like acetaminophen exhibit antioxidant properties and radical scavenging activities, relevant in the context of biological applications and pharmaceutical development (Dinis et al., 1994).
5. Tocopherol-Acetaminophen Reactions
Studies on reactions involving tocopherol and acetaminophen derivatives reveal novel [1,4]-rearrangement types, underlining the compound's importance in understanding complex chemical interactions and potential drug development (Rosenau & Kosma, 2001).
6. Synthesis and Quantitative Structure-Activity Relationships
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(o-tolyloxy)acetamide and similar compounds are synthesized for exploring quantitative structure-activity relationships, especially in the context of antimalarial activity, highlighting their potential in drug discovery and design (Werbel et al., 1986).
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-14-5-2-3-6-16(14)22-13-18(21)19-10-8-15(9-11-20)17-7-4-12-23-17/h2-7,12,15,20H,8-11,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWONZUPOMDRAEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCC(CCO)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.